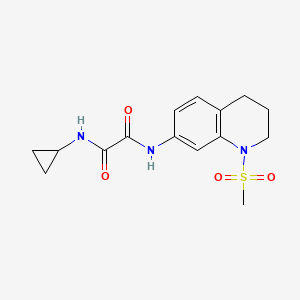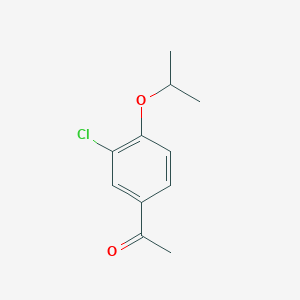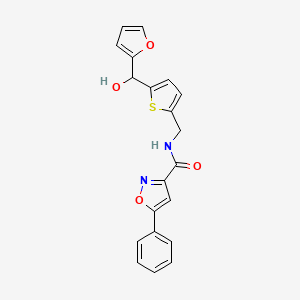![molecular formula C8H13N3 B2848069 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine CAS No. 1505428-23-8](/img/structure/B2848069.png)
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine” is a chemical compound with the molecular formula C8H13N3 . It is also known as 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-c]azepine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13N3/c1-11-8-6-9-4-2-3-7(8)5-10-11/h5,9H,2-4,6H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 165.19 . The compound is a powder and is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Routes : The synthesis of pyrazoloazepine derivatives involves reactions of various 5-aminopyrazoles with ethyl levulinate, leading to moderate to good yields of substituted pyrazoloazepinones. These processes explore methylation and bromination reactions, with further conversion into various substituted derivatives, showcasing the versatility of these compounds in synthetic chemistry (Sharma & Lynch, 1979).
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy has been utilized to establish structural assignments, tautomeric preferences, and interactions between substituents, emphasizing the importance of pyrazoloazepine derivatives in studying chemical structures and reactions (Sharma & Lynch, 1979).
Biological Applications
Antimicrobial and Antioxidant Properties : Novel azoles, azines, and azepines linked to the α-aminophosphonate moiety have shown good antimicrobial effects, particularly those compounds connected to pyrazole, oxazepine, and benzodiazepine rings. Additionally, compounds with 1,5-benzoxazepinyl and 1,5-benzodiazepinyl units combined with α-aminophosphonic diester moiety exhibited potent antioxidant properties, indicating their potential in drug discovery and development for treating various diseases (Ali et al., 2014).
Antiproliferative Activity : Certain pyrazoloazepine derivatives have been evaluated for their in vitro antiproliferative activity against a wide range of human cancer cell lines, demonstrating their potential as candidates for anticancer drug development. The structural complexity and chemical diversity of these molecules are akin to many biologically active natural products, highlighting their significance in medicinal chemistry (Maggio et al., 2014).
Safety and Hazards
The safety information for “1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[4,3-c]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8-3-2-4-9-5-7(8)6-10-11/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVSQUHBXYCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCCC2)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1505428-23-8 |
Source


|
| Record name | 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)









![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)

